An In-depth Technical Guide to Ethyl 2-amino-4-bromobenzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-amino-4-bromobenzoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-amino-4-bromobenzoate, a significant chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, a detailed synthesis protocol, and its potential applications in the field of medicinal chemistry and organic synthesis.
Core Chemical Identity
Ethyl 2-amino-4-bromobenzoate is an aromatic amine and an ethyl ester derivative of benzoic acid. The presence of the amino group, bromine atom, and the ethyl ester functionality on the benzene ring makes it a versatile building block in the synthesis of more complex molecules.
Molecular Formula and Weight
The chemical formula for Ethyl 2-amino-4-bromobenzoate is C₉H₁₀BrNO₂ .
Based on its atomic composition, the molecular weight is calculated to be 244.09 g/mol .
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| IUPAC Name | Ethyl 2-amino-4-bromobenzoate |
| Canonical SMILES | CCOC(=O)c1ccc(Br)cc1N |
| InChI Key | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-5(10)3-7(11)8(6)11/h3-4H,2,11H2,1H3 |
Synthesis Protocol
The synthesis of Ethyl 2-amino-4-bromobenzoate can be achieved through the esterification of 2-acetylamino-4-bromobenzoic acid followed by the deprotection of the amino group. The following protocol is a detailed, step-by-step methodology for its preparation in a laboratory setting.[1]
Materials and Reagents
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2-acetylamino-4-bromobenzoic acid
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Absolute ethanol
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Dry hydrogen chloride gas
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Saturated aqueous sodium bicarbonate solution
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Chloroform
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Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Cooling bath (ice-water)
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Rotary evaporator
Experimental Procedure
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Esterification:
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In a round-bottom flask, dissolve 119 g (0.461 mol) of 2-acetylamino-4-bromobenzoic acid in 3 liters of absolute ethanol.
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Cool the solution to 0°C using an ice-water bath.
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Saturate the cooled solution with a stream of dry hydrogen chloride gas.
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Once saturated, equip the flask with a reflux condenser and heat the solution under reflux for 24 hours.
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Work-up and Extraction:
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After the reflux period, allow the solution to cool to room temperature.
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Reduce the volume of the solution to approximately 750 ml using a rotary evaporator.
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Pour the concentrated solution into 2 liters of a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
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Extract the aqueous phase three times with 300 ml portions of chloroform in a separatory funnel.
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Combine the organic extracts.
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Drying and Isolation:
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Dry the combined chloroform extracts over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent.
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Evaporate the chloroform to yield Ethyl 2-amino-4-bromobenzoate as an oil.
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Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethyl 2-amino-4-bromobenzoate.
Physicochemical Properties
While extensive experimental data for Ethyl 2-amino-4-bromobenzoate is not widely published, its properties can be inferred from its structure and comparison to analogous compounds.
| Property | Predicted Value / Observation |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Likely soluble in common organic solvents like ethanol, chloroform, and ethyl acetate. |
| Boiling Point | Expected to be elevated due to the bromine atom and polar groups. |
| Melting Point | If solid, likely a low melting point. |
Applications in Research and Drug Development
Ethyl 2-amino-4-bromobenzoate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and as a scaffold for combinatorial chemistry. The amino and ester functionalities provide reactive sites for a variety of chemical transformations.
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Pharmaceutical Synthesis: The aminobenzoic acid scaffold is a key component in many pharmaceutical compounds. This molecule can serve as a starting material for the synthesis of novel therapeutic agents.
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Building Block for Heterocycles: The ortho-amino ester arrangement is a classic precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones, which are known to exhibit a wide range of biological activities.
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Material Science: Aminobenzoate derivatives can be used in the development of new polymers and materials with specific optical or electronic properties.
Safety and Handling
General Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Identification Logic
Caption: Hazard assessment based on analogous chemical structures.
Conclusion
Ethyl 2-amino-4-bromobenzoate is a chemical intermediate with significant potential in synthetic chemistry. While not as commonly documented as some of its isomers, its synthesis is achievable through established methods. This guide provides the foundational knowledge for its preparation and handling, enabling researchers to explore its utility in the development of new molecules and materials. As with any less-common chemical, careful handling and thorough characterization are paramount for its successful and safe application in research and development.
References
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PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

